3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine
Overview
Description
3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine is a heterocyclic compound that features a piperidine ring substituted with a pyridine ring and an aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine typically involves the reaction of 4-(2-pyridyl)piperidine with 3-bromopropylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The aminopropyl group can form hydrogen bonds, while the pyridine ring can participate in π-π interactions, contributing to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler nitrogen-containing heterocycle with similar aromatic properties.
Piperidine: A six-membered ring containing one nitrogen atom, similar to the piperidine ring in the compound.
4-(2-Pyridyl)piperidine: A precursor in the synthesis of 3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine.
Uniqueness
This compound is unique due to the presence of both a pyridine ring and an aminopropyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs .
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
3-(4-pyridin-2-ylpiperidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C13H21N3/c14-7-3-9-16-10-5-12(6-11-16)13-4-1-2-8-15-13/h1-2,4,8,12H,3,5-7,9-11,14H2 |
InChI Key |
WYJZKSPZJQCMII-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=N2)CCCN |
Origin of Product |
United States |
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